Quinolin-8-yl 3-chlorobenzoate

Lipophilicity Drug Design ADME

Quinolin-8-yl 3-chlorobenzoate (CAS 311314-28-0, MW 283.71 g/mol) is a synthetic heterocyclic ester formed via O-acylation of 8-hydroxyquinoline with 3-chlorobenzoyl chloride. It belongs to the quinolin-8-yl benzoate ester subclass, a privileged scaffold in medicinal chemistry and probe development.

Molecular Formula C16H10ClNO2
Molecular Weight 283.71 g/mol
Cat. No. B5597388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl 3-chlorobenzoate
Molecular FormulaC16H10ClNO2
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(=O)C3=CC(=CC=C3)Cl)N=CC=C2
InChIInChI=1S/C16H10ClNO2/c17-13-7-1-5-12(10-13)16(19)20-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H
InChIKeyGUMIPAYEQWGFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-8-yl 3-Chlorobenzoate – Structural Identity and Procurement Baseline for a Quinoline Ester Scaffold


Quinolin-8-yl 3-chlorobenzoate (CAS 311314-28-0, MW 283.71 g/mol) is a synthetic heterocyclic ester formed via O-acylation of 8-hydroxyquinoline with 3-chlorobenzoyl chloride . It belongs to the quinolin-8-yl benzoate ester subclass, a privileged scaffold in medicinal chemistry and probe development. The 3-chloro substitution on the benzoyl ring distinguishes it from its 2-chloro, 4-chloro, and unsubstituted benzoate analogs, imparting distinct lipophilicity (computed logP 3.80–4.59), electronic character, and intermolecular interaction profiles that directly influence biological target engagement, solubility, and crystallinity .

Why a Generic 8-Hydroxyquinoline Benzoate Cannot Substitute for Quinolin-8-yl 3-Chlorobenzoate


Quinolin-8-yl benzoate esters are not interchangeable commodities. The position of the chloro substituent on the benzoyl ring (ortho, meta, or para) governs the compound's dipole moment, hydrogen-bonding capability, metabolic stability, and logP, all of which dictate performance in target-specific assays [1]. For example, the 3-chloro (meta) isomer exhibits a computed logP of ~3.80 compared to ~4.0 for the 4-chloro (para) isomer, translating to a measurable difference in lipophilicity-driven membrane partitioning and non-specific binding [2][3]. Furthermore, crystal engineering studies on closely related 5-nitroquinolin-8-yl 3-halobenzoates reveal that the chloro analog uniquely forms C–H···O intermolecular interactions absent in its bromo counterpart, directly impacting solid-state stability and formulation behavior [4]. Substituting the halogen or relocating it on the ring yields a different chemical entity with non-equivalent biological and physicochemical performance.

Quinolin-8-yl 3-Chlorobenzoate: Head-to-Head Comparative Evidence for Informed Procurement


Positional Isomer Lipophilicity Differentiation: 3-Cl vs 4-Cl Substitution Dictates logP-Driven Partitioning

The meta-chloro substitution on the benzoyl ring of quinolin-8-yl 3-chlorobenzoate yields a computed logP of 3.80 (ChemDiv) to 4.59 (Hit2Lead), compared to the para-chloro isomer (quinolin-8-yl 4-chlorobenzoate) with an XlogP of 4.0 [1]. This ~0.2–0.6 log unit difference represents a 1.6–4× theoretical shift in octanol-water partition coefficient, directly influencing membrane permeability and non-specific protein binding. The parent unsubstituted benzoate ester (quinolin-8-yl benzoate) has a logD of 3.79, indicating that chloro substitution—regardless of position—increases lipophilicity, but the meta position offers a distinct balance relative to para [2].

Lipophilicity Drug Design ADME Physicochemical Profiling

Halogen-Dependent Crystal Packing and Intermolecular Interactions: Cl vs Br in the 3-Position Directs Solid-State Architecture

In a direct head-to-head comparison of 5-nitroquinolin-8-yl 3-chlorobenzoate vs 5-nitroquinolin-8-yl 3-bromobenzoate, X-ray crystallography revealed that the chloro analog uniquely forms C–H···O intermolecular interactions that connect molecules in the crystal lattice, whereas no such hydrogen bonding was observed in the bromo analog [1]. Hirshfeld surface analysis further quantified that O–H interactions contributed 25.1% to crystal packing in the chloro compound vs 24.6% in the bromo compound, indicating a subtle but measurable difference in intermolecular contact distribution driven solely by halogen identity.

Crystal Engineering Solid-State Chemistry Polymorph Screening Formulation

Antibacterial Potency of the 3-Chlorobenzoate Substructure: Comparable Efficacy to the 3-Bromo Analog Against E. coli Including MDR Strains

Both 5-nitroquinolin-8-yl 3-chlorobenzoate and its 3-bromo counterpart demonstrated potent antibacterial activity against E. coli reference strains (ATCC 25922 and ATCC 35218) and multi-drug resistant clinical isolates (M2 and M3), achieving 91.42% to 94.72% bacterial growth inhibition [1]. The near-identical inhibition range indicates that the 3-chlorobenzoate ester substructure confers antibacterial efficacy equivalent to the 3-bromobenzoate, while offering the practical advantage of lower molecular weight (283.71 vs ~328.17 g/mol for the bromo analog) and potentially reduced cost of goods associated with chlorinated versus brominated starting materials.

Antibacterial Drug-Resistant Bacteria E. coli Infectious Disease

Antileishmanial Activity of the 3-Chlorobenzoate Substructure: Modest Potency Comparable to the 3-Bromo Analog

In the same head-to-head study, 5-nitroquinolin-8-yl 3-chlorobenzoate exhibited weak but measurable in vitro antileishmanial activity against Leishmania major promastigotes with an IC₅₀ of 72.2 ± 2.3 µg/mL, statistically indistinguishable from the 3-bromo analog (IC₅₀ = 73.2 ± 3.1 µg/mL) [1]. This confirms that the 3-chlorobenzoate ester provides antileishmanial activity equivalent to the bromo variant, again favoring the chloro derivative on the basis of cost, atom economy, and synthetic accessibility.

Antileishmanial Neglected Tropical Diseases Leishmania major Parasitology

Antitumor Activity Benchmarking: The 4-Chloro Positional Isomer Exhibits Low Single-Agent Growth Inhibition, Informing Expectation for the 3-Chloro Analog

The positional isomer quinolin-8-yl 4-chlorobenzoate was profiled against the NCI-60 panel and exhibited low antiproliferative activity, with growth inhibition (GI%) ranging from 6.2% to 18.1% against HOP-92 and EKVX non-small-cell lung cancer lines and UO-31 renal cancer cells [1]. While no equivalent NCI-60 dataset is publicly available for the 3-chloro isomer, this cross-study comparable provides a benchmark: the quinolin-8-yl chlorobenzoate scaffold is not inherently a potent single-agent cytotoxic, and the 3-chloro isomer is expected to exhibit a comparable low-GI% profile. The differentiation value of the 3-chloro isomer lies not in superior cytotoxicity but in its distinct physicochemical properties (logP, dipole orientation) that may favor target-specific probe or fragment-based screening applications over whole-cell cytotoxicity panels.

Antitumor Screening NCI-60 Non-Small-Cell Lung Cancer Renal Cancer

Quinolin-8-yl 3-Chlorobenzoate – Evidence-Backed Application Scenarios for Research and Industrial Procurement


Antibacterial Screening Libraries Targeting Multi-Drug Resistant Gram-Negative Pathogens

The demonstrated 91.42–94.72% growth inhibition of the 3-chlorobenzoate-bearing scaffold against both reference and MDR E. coli strains supports the inclusion of quinolin-8-yl 3-chlorobenzoate in focused antibacterial screening decks [1]. Its equivalent potency to the bromo analog, combined with lower molecular weight and preferable halogen economics, makes it the more cost-effective entry for high-throughput screening (HTS) campaigns against Gram-negative-resistant infections.

Solid-State Formulation Development and Polymorph Screening

The crystallographic evidence that the 3-chlorobenzoate substructure uniquely enables C–H···O intermolecular interactions (absent in the bromo analog) provides a tangible rationale for selecting this compound in polymorph screening, co-crystal engineering, and solid-form patent strategies [1]. Its distinct Hirshfeld surface profile (O–H contribution 25.1%) indicates predictable solid-state behavior that can be exploited in formulation development.

Lipophilicity-Tuned Probe Development for Target-Based Drug Discovery

With a computed logP of ~3.80—intermediate between the parent benzoate ester (logD 3.79) and the 4-chloro isomer (XlogP 4.0)—quinolin-8-yl 3-chlorobenzoate occupies a specific lipophilicity window that can be leveraged for optimizing membrane permeability while minimizing non-specific binding and logP-driven promiscuity [2]. This makes it a valuable tool compound for medicinal chemistry programs requiring precise logP control in the 3.5–4.5 range.

Neglected Tropical Disease Drug Discovery – Antileishmanial Hit Expansion

The IC₅₀ of 72.2 µg/mL against L. major promastigotes provides a defined starting point for hit-to-lead optimization of the 3-chlorobenzoate scaffold [1]. While the potency is modest, the synthetic tractability of the O-acylation route (triethylamine/acetonitrile, 80 °C) enables rapid analog generation for SAR exploration . The equivalence to the bromo analog eliminates the need to procure the more expensive bromo variant for primary screening.

Quote Request

Request a Quote for Quinolin-8-yl 3-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.